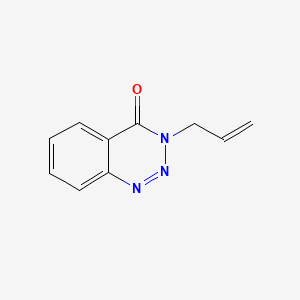
Guanosine 5'-monophosphate hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
. It is a derivative of guanosine and is commonly found in RNA. This compound is essential for the synthesis of RNA and is involved in various cellular functions, including energy transfer and signal transduction.
準備方法
Synthetic Routes and Reaction Conditions: Guanosine 5'-monophosphate hydrate can be synthesized through several methods, including chemical synthesis and enzymatic methods. One common synthetic route involves the phosphorylation of guanosine using phosphoric acid derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale fermentation processes using microorganisms such as yeast. The yeast is cultured in nutrient-rich media, and the guanosine nucleotides are extracted and purified through various chromatographic techniques. The final product is then crystallized to obtain this compound in its pure form.
化学反応の分析
Types of Reactions: Guanosine 5'-monophosphate hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its conversion into other nucleotides and nucleosides.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or nitric acid are used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride are employed to reduce the compound.
Substitution: Various nucleophiles and electrophiles are used to substitute functional groups in the compound.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of guanosine diphosphate (GDP) and guanosine triphosphate (GTP).
Reduction: Reduction reactions can produce guanosine and other reduced forms of the nucleotide.
Substitution: Substitution reactions can result in the formation of modified nucleotides with altered functional groups.
科学的研究の応用
Guanosine 5'-monophosphate hydrate has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of nucleotide analogs and other biologically active compounds. In biology, it is essential for studying RNA synthesis and function. In medicine, it is used in the development of antiviral and anticancer drugs. In industry, it is utilized in the production of nutritional supplements and food additives.
作用機序
The mechanism by which Guanosine 5'-monophosphate hydrate exerts its effects involves its role as a precursor for the synthesis of RNA. It is incorporated into RNA molecules during transcription, where it pairs with cytosine to form the G-C base pair. This base pairing is crucial for the stability and function of RNA molecules. Additionally, this compound is involved in signal transduction pathways, where it acts as a secondary messenger to transmit signals within cells.
類似化合物との比較
Adenosine monophosphate (AMP)
Cytidine monophosphate (CMP)
Uridine monophosphate (UMP)
Thymidine monophosphate (TMP)
Inosine monophosphate (IMP)
特性
CAS番号 |
26166-34-7 |
|---|---|
分子式 |
C10H20N5O11P |
分子量 |
417.27 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;trihydrate |
InChI |
InChI=1S/C10H14N5O8P.3H2O/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);3*1H2/t3-,5-,6-,9-;;;/m1.../s1 |
InChIキー |
GDVRLXWOAKUVHM-CYCLDIHTSA-N |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)N.O |
異性体SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=C(NC2=O)N.O.O.O |
正規SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)N.O.O.O |
Key on ui other cas no. |
85-32-5 |
配列 |
G |
同義語 |
5' Guanylic Acid 5'-GMP 5'-Guanylic Acid 5'-Monophosphate, Guanosine Acid, 5'-Guanylic Acid, Guanylic Guanosine 5' Monophosphate Guanosine 5'-Monophosphate Guanosine Monophosphate Guanylic Acid Monophosphate, Guanosine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl N-[1-(4-methoxyphenyl)ethylideneamino]carbamate](/img/structure/B1654631.png)


![5-{[(2,6-Dimethylphenyl)amino]methylene}-1,3-dihydropyrimidine-2,4,6-trione](/img/structure/B1654638.png)
![3,4,6-trimethyl-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B1654639.png)





![(1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol](/img/structure/B1654647.png)

![Bicyclo[3.2.1]oct-3-en-6-yl 3-hydroxychol-5-en-24-oate](/img/structure/B1654649.png)
